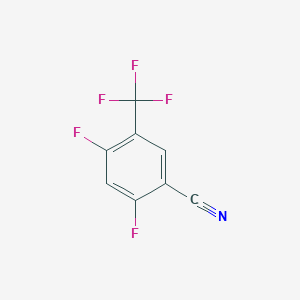

![molecular formula C8H7BrF3NO B3011222 2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol CAS No. 2411288-30-5](/img/structure/B3011222.png)

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethan-1-ol is a useful research compound. Its molecular formula is C8H7BrF3NO and its molecular weight is 270.049. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Protecting Groups in Polymer Chemistry

2-(Pyridin-2-yl)ethanol, a related compound, is found to be an effective protecting group for carboxylic acids, particularly in polymer chemistry. Its application is notable in the selective removal of methacrylic acid (MAA) after polymerization. This substance is stable under acidic conditions and resistant to catalytic hydrogenolysis. It's primarily used for synthesizing and modifying polymers via controlled polymerization methods like group transfer polymerization (GTP) and reversible addition–fragmentation chain transfer (RAFT) polymerization (Elladiou & Patrickios, 2012).

Synthesis of Pyridylcarbene Intermediates

In the study of pyridine derivatives, bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine decomposition under specific conditions leads to the formation of pyridylcarbene intermediates. These intermediates are crucial in synthesizing various bromopyridine compounds, highlighting the chemical versatility and reactivity of pyridine-based structures (Abarca, Ballesteros, & Blanco, 2006).

Palladium Complexes with Pyridine Derivatives

Research on palladium complexes incorporating pyridine derivatives, including those similar to 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol, indicates their potential in coordination chemistry. These complexes exhibit square-planar geometry with pyridinic and pyrazolic nitrogen coordination. They are significant for understanding the structure and reactivity of palladium-based coordination compounds (Montoya et al., 2007).

Photoinduced Tautomerization Studies

Studies on 2-(1H-pyrazol-5-yl)pyridines and their derivatives demonstrate the occurrence of photoreactions like excited-state intramolecular and intermolecular proton transfer. These studies are essential in understanding the photochemical behavior of pyridine compounds and their potential applications in photophysics and photochemistry (Vetokhina et al., 2012).

Spectroscopic and Optical Studies

The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, a closely related compound, involves various techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies contribute to understanding the structural and electronic properties of bromo-trifluoromethyl-pyridine compounds, with implications in materials science and molecular engineering (Vural & Kara, 2017).

Safety and Hazards

将来の方向性

The demand for trifluoromethylpyridine (TFMP) derivatives, such as “2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol”, has been increasing steadily over the years. These compounds have found fundamental roles as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . Therefore, future research and development activity involving TFMP derivatives are expected to continue to grow.

作用機序

Target of Action

Compounds with a -cf3 group have been shown to exhibit improved drug potency toward thereverse transcriptase enzyme . This enzyme plays a crucial role in the replication of retroviruses, making it a key target in antiretroviral therapies .

Mode of Action

It’s suggested that the trifluoromethyl (-cf3) group attached to a tertiary stereogenic center in a hetero aliphatic ring can enhance drug potency bylowering the pKa of the cyclic carbamate . This is achieved through a key hydrogen bonding interaction with the protein .

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme can disrupt theRNA-to-DNA transcription process , which is essential for the replication of retroviruses .

Result of Action

The inhibition of the reverse transcriptase enzyme can potentially block the replication of retroviruses, leading to a decrease in viral load .

生化学分析

Biochemical Properties

2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a substrate in palladium-catalyzed α-arylation reactions involving Refomatsky reagents . The interaction with enzymes such as ribonucleotide reductase can lead to the inhibition of DNA synthesis, as the compound may elevate intracellular levels of deoxyadenosine triphosphate (dATP), thereby blocking the enzyme’s activity . Additionally, 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol can interact with proteins involved in cell signaling pathways, influencing their function and activity.

Cellular Effects

The effects of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can inhibit RNA synthesis and selectively deplete CD26+ lymphocytes, which are crucial for immune responses . The compound’s impact on gene expression can lead to alterations in the production of proteins involved in critical cellular functions, thereby affecting overall cell health and viability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism, which can have significant implications for cell health and function.

Dosage Effects in Animal Models

The effects of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response, and exceeding this threshold can lead to toxicity.

Metabolic Pathways

2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have different biological activities . These metabolic pathways can influence the compound’s overall effects on cellular function and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 2-[5-Bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with biomolecules, thereby modulating its overall effects on cellular function.

特性

IUPAC Name |

2-[5-bromo-2-(trifluoromethyl)pyridin-4-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO/c9-6-4-13-7(8(10,11)12)3-5(6)1-2-14/h3-4,14H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJTZCVAQTYWDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)Br)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3011139.png)

![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3011145.png)

![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B3011146.png)

![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-5-yl)methanamine hydrochloride](/img/structure/B3011151.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B3011153.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B3011155.png)

![(2Z)-2-[(5-chloro-2-methoxyphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B3011156.png)

![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)-2-fluorobenzamide](/img/structure/B3011157.png)

![2-[4-(Chlorosulfonyl)phenyl]-4-methyl-2,4,5-trihydroisothiazole-1,1,3-trione](/img/structure/B3011160.png)

![2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B3011161.png)